molecular formula C6H4N2O3 B11812130 2-Nitroisonicotinaldehyde

2-Nitroisonicotinaldehyde

Cat. No.: B11812130
M. Wt: 152.11 g/mol
InChI Key: DHJWCAYNEYUEOZ-UHFFFAOYSA-N
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Description

2-Nitroisonicotinaldehyde is an organic compound with the molecular formula C6H4N2O3. It is a derivative of isonicotinaldehyde, where a nitro group is substituted at the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroisonicotinaldehyde typically involves the nitration of isonicotinaldehyde. One common method is the reaction of isonicotinaldehyde with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, concentration of reagents, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Nitroisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Nitroisonicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Nitroisonicotinaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. These intermediates can cause oxidative stress, DNA damage, and inhibition of key enzymes, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

    2-Nitrobenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.

    2-Nitroisonicotinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2-Aminoisonicotinaldehyde: The amino derivative of 2-Nitroisonicotinaldehyde.

Uniqueness: this compound is unique due to the presence of both a nitro group and an aldehyde group on the pyridine ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H4N2O3

Molecular Weight

152.11 g/mol

IUPAC Name

2-nitropyridine-4-carbaldehyde

InChI

InChI=1S/C6H4N2O3/c9-4-5-1-2-7-6(3-5)8(10)11/h1-4H

InChI Key

DHJWCAYNEYUEOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C=O)[N+](=O)[O-]

Origin of Product

United States

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